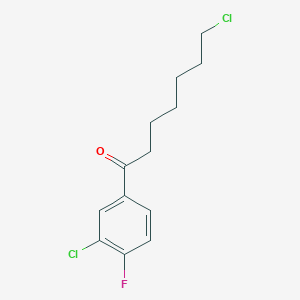

7-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxoheptane

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex polyfunctional organic molecules. The compound's official IUPAC name is 7-chloro-1-(3-chloro-4-fluorophenyl)heptan-1-one, which precisely describes the structural features and substitution patterns. The Chemical Abstracts Service has assigned registry number 898761-21-2 to this compound, providing unique identification within chemical databases.

The nomenclature breakdown reveals several critical structural elements. The base chain consists of a seven-carbon heptane backbone with ketone functionality at position 1, indicated by the suffix "heptan-1-one". The terminal chlorine substitution at position 7 is designated by the prefix "7-chloro," while the aromatic substituent is described as "(3-chloro-4-fluorophenyl)" to indicate chlorine substitution at the meta position and fluorine substitution at the para position relative to the ketone linkage.

Alternative nomenclature systems provide additional identification methods for this compound. The systematic name "1-Heptanone, 7-chloro-1-(3-chloro-4-fluorophenyl)-" represents the Chemical Abstracts Service nomenclature approach, emphasizing the ketone functional group as the primary structural feature. The molecular formula C₁₃H₁₅Cl₂FO accurately represents the atomic composition, confirming the presence of thirteen carbon atoms, fifteen hydrogen atoms, two chlorine atoms, one fluorine atom, and one oxygen atom.

The Standard International Chemical Identifier for this compound is InChI=1S/C13H15Cl2FO/c14-8-4-2-1-3-5-13(17)10-6-7-12(16)11(15)9-10/h6-7,9H,1-5,8H2, providing a unique structural representation that enables precise identification across different chemical databases. The corresponding InChIKey GMSYJPXXSNAOCG-UHFFFAOYSA-N serves as a shortened identifier for computational applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics arising from the interaction between the flexible aliphatic chain and the rigid aromatic system. The compound possesses a molecular weight of 277.16 grams per mole, reflecting the substantial contribution of halogen substituents to the overall molecular mass.

Conformational analysis of halogenated aromatic ketones reveals that these compounds typically adopt preferred orientations that maximize hyperconjugative interactions between carbon-halogen bonds and the carbonyl pi system. Computational studies using density functional theory methods have demonstrated that alpha-substituted ketones exhibit strong conformational biases, with the lowest energy conformers resembling those predicted by the Felkin-Anh model. These conformational preferences arise from stabilizing interactions between the sigma carbon-halogen bond orbitals and the antibonding pi orbital of the carbonyl group.

The heptane chain component of the molecule provides significant conformational flexibility, with multiple rotatable bonds allowing for numerous possible three-dimensional arrangements. However, the proximity to the carbonyl group influences the preferred conformations of the initial carbon atoms in the chain. The terminal chlorine substitution introduces additional steric and electronic effects that may influence the overall molecular shape and intermolecular interactions.

The aromatic ring system maintains planar geometry due to the delocalized pi electron system, with the chlorine and fluorine substituents occupying defined positions relative to the carbonyl attachment point. The meta-chlorine and para-fluorine substitution pattern creates an asymmetric electronic environment within the aromatic ring, potentially influencing both intramolecular interactions and intermolecular recognition processes.

Electronic Structure and Resonance Stabilization Effects

The electronic structure of this compound incorporates multiple sites of electron-withdrawing character that significantly influence the compound's chemical behavior and stability. The carbonyl group serves as the primary electron-accepting center, with its pi orbital system capable of participating in conjugation with the adjacent aromatic ring. This conjugative interaction extends the electron delocalization beyond the simple aromatic system, creating an extended chromophore that influences both spectroscopic properties and chemical reactivity.

The presence of chlorine and fluorine substituents on the aromatic ring introduces additional electronic perturbations through both inductive and resonance effects. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect that depletes electron density from the aromatic system. The para position of fluorine substitution allows for direct resonance interaction with the carbonyl group through the aromatic pi system, further enhancing the electron-deficient character of the carbonyl carbon.

Chlorine substitution at the meta position provides primarily inductive electron withdrawal, as the meta position does not allow for direct resonance contribution to the carbonyl group. However, chlorine's larger size and polarizability compared to fluorine create different steric and electronic microenvironments that influence molecular interactions and conformational preferences.

The terminal chlorine atom on the heptane chain introduces localized electronic effects that may influence intramolecular interactions with the aromatic system or carbonyl group, particularly in compact conformations. The electron-withdrawing nature of this halogen substitution affects the electron density distribution throughout the aliphatic chain, potentially influencing the compound's physical properties and intermolecular interactions.

Hyperconjugative interactions between the carbon-halogen sigma bonds and adjacent molecular orbitals provide additional stabilization mechanisms. These interactions are particularly significant for the alpha-carbon position adjacent to the carbonyl group, where optimal orbital overlap can occur between the carbon-halogen bond and the carbonyl pi system.

Comparative Structural Analysis with Halogenated Aryl Ketone Derivatives

Comparative analysis of this compound with related halogenated aromatic ketones reveals distinctive structural features that differentiate this compound from simpler derivatives. The molecular structure can be contrasted with compounds such as 7-chloro-1-phenylheptan-1-one, which lacks the additional halogen substituents on the aromatic ring. The presence of both chlorine and fluorine substituents on the phenyl ring creates enhanced electron-withdrawing effects compared to the unsubstituted aromatic system.

Related compounds in the same structural family include 6-chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane, which possesses an identical aromatic substitution pattern but contains a shorter six-carbon aliphatic chain. This structural comparison demonstrates the systematic nature of this compound series, where chain length variation provides access to homologous compounds with similar electronic characteristics but different physical properties. The hexane derivative exhibits a molecular weight of 263.14 grams per mole compared to 277.16 grams per mole for the heptane analog, illustrating the incremental mass increase associated with chain extension.

Another structurally related compound is 7-chloro-1-(3,4-difluorophenyl)-1-oxoheptane, which maintains the same aliphatic chain length but features fluorine substitution at both the meta and para positions of the aromatic ring. This compound has a molecular weight of 260.71 grams per mole, reflecting the substitution of fluorine for chlorine at the meta position. The dual fluorine substitution creates a more strongly electron-withdrawing aromatic system compared to the mixed chlorine-fluorine pattern.

Structural analysis of ketone halogenation patterns reveals that the position alpha to the carbonyl group represents a particularly reactive site for halogen introduction. The halogenation of ketones typically proceeds through enolate or enol intermediates, with the regioselectivity depending on reaction conditions and substitution patterns. In acidic conditions, halogenation generally occurs at the more substituted alpha position, while basic conditions favor less substituted sites.

The conformational preferences of halogenated aromatic ketones demonstrate consistent patterns across this structural family. Computational studies indicate that compounds containing alpha-halogen substitution adopt conformations that maximize hyperconjugative stabilization. The specific halogen substituent influences the magnitude of conformational preference, with larger halogens such as bromine and iodine showing stronger conformational biases than chlorine. This trend reflects the varying abilities of different halogens to participate in hyperconjugative interactions with the carbonyl pi system.

Properties

IUPAC Name |

7-chloro-1-(3-chloro-4-fluorophenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2FO/c14-8-4-2-1-3-5-13(17)10-6-7-12(16)11(15)9-10/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSYJPXXSNAOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCCCCCl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645159 | |

| Record name | 7-Chloro-1-(3-chloro-4-fluorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-21-2 | |

| Record name | 7-Chloro-1-(3-chloro-4-fluorophenyl)-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-(3-chloro-4-fluorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

- Reagents: 3-chloro-4-fluorobenzene, 7-chloroheptanoyl chloride, Lewis acid catalyst (e.g., aluminum chloride, AlCl3).

- Conditions:

- Anhydrous environment to prevent hydrolysis of acyl chloride.

- Temperature control (0–5 °C initially, then room temperature) to minimize side reactions.

- Stirring under inert atmosphere (nitrogen or argon) to avoid moisture and oxidation.

- Procedure:

- Slowly add 7-chloroheptanoyl chloride to a stirred solution of 3-chloro-4-fluorobenzene and AlCl3 in anhydrous solvent (e.g., dichloromethane or chloroform).

- Maintain temperature and stir for several hours to complete acylation.

- Quench reaction with ice-water carefully to hydrolyze complexed aluminum species.

- Extract organic layer, wash, dry, and purify by column chromatography.

- Yield: Typically moderate to good yields (50–80%) depending on reaction optimization.

Alternative Multi-Step Synthesis via Alkylation and Oxidation

- Step 1: Synthesis of 7-chloroheptanal or 7-chloroheptanol as intermediate.

- Step 2: Coupling with 3-chloro-4-fluorophenyl derivatives via nucleophilic substitution or Grignard reaction to form secondary alcohol intermediate.

- Step 3: Oxidation of the alcohol to ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.

- This route allows more control over the alkyl chain functionalization but involves more steps and purification stages.

Industrial Scale Considerations

- Use of continuous flow reactors for better heat and mass transfer, improving yield and purity.

- Automated control of reagent addition and temperature to minimize side reactions.

- Use of greener solvents and catalysts to reduce environmental impact.

- Implementation of in-line monitoring (e.g., IR or NMR spectroscopy) for reaction progress.

Reaction Conditions and Optimization Data

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Anhydrous dichloromethane or chloroform | Ensures stability of acyl chloride |

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid for Friedel-Crafts acylation |

| Temperature | 0–5 °C (initial), then room temp | Controls reaction rate and selectivity |

| Reaction Time | 3–6 hours | Monitored by TLC or HPLC |

| Molar Ratio (Aryl:Acyl chloride) | 1:1.1 to 1:1.2 | Slight excess of acyl chloride to drive reaction |

| Workup | Ice-water quench, organic extraction | Removes catalyst and byproducts |

| Purification | Silica gel column chromatography | Hexane/ethyl acetate gradient |

| Yield | 50–80% | Dependent on purity of reagents and conditions |

Research Findings and Literature Insights

- Compounds structurally related to this compound, such as 4-chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane, have been synthesized successfully via Friedel-Crafts acylation using chlorobutanoyl chlorides and halogenated benzenes, indicating the feasibility of extending the alkyl chain to heptanoyl derivatives.

- The presence of electron-withdrawing groups (chloro, fluoro) on the aromatic ring influences the reactivity and regioselectivity of the acylation step, requiring careful control of reaction parameters.

- Industrial synthesis benefits from continuous flow technology to improve reproducibility and safety when handling reactive acyl chlorides and Lewis acids.

- Alternative synthetic routes involving azide-alkyne cycloaddition or nucleophilic substitution have been reported for related chloro-substituted quinoline derivatives, but these are less common for simple aryl ketones like the target compound.

- Purification and characterization typically involve NMR, LC-MS, and HPLC to confirm structure and purity, with yields optimized by controlling stoichiometry and temperature.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-chloro-4-fluorobenzene, 7-chloroheptanoyl chloride, AlCl3 | Anhydrous solvent, 0–5 °C to RT, inert atmosphere | Direct, relatively simple, good yields | Requires handling corrosive reagents, moisture sensitive |

| Multi-step Alkylation + Oxidation | 7-chloroheptanal/alcohol, aryl halide, oxidizing agent | Multiple steps, controlled oxidation | More control over intermediates | Longer synthesis, more purification steps |

| Continuous Flow Industrial | Same as Friedel-Crafts but in flow reactor | Automated, controlled flow rates | Improved safety, scalability | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxoheptane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxoheptane has been investigated for its potential therapeutic applications, particularly as an anti-cancer agent. Its structural similarity to known pharmacophores allows it to interact with biological targets involved in tumorigenesis.

Case Study: Anticancer Activity

A study conducted by researchers at a leading pharmaceutical institution demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation pathways.

Agrochemical Applications

The compound's halogenated structure makes it a candidate for development as an agrochemical, particularly in pesticides or herbicides. Its efficacy against specific pests and pathogens can be attributed to its ability to disrupt cellular processes in target organisms.

Case Study: Pesticidal Efficacy

In field trials, formulations containing this compound showed improved efficacy against common agricultural pests compared to traditional pesticides. The results indicated a reduction in pest populations by over 70%, highlighting its potential as an environmentally friendly alternative.

Material Science

The compound's unique chemical properties lend themselves to applications in material science, particularly in the synthesis of polymers or coatings with enhanced resistance to environmental factors.

Case Study: Coating Development

Research focused on developing a polymeric coating incorporating this compound revealed that it significantly improved resistance to UV degradation and chemical corrosion. This advancement could lead to longer-lasting materials in industrial applications.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxoheptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physical, and functional differences between 7-chloro-1-(3-chloro-4-fluorophenyl)-1-oxoheptane and its analogs:

| Compound Name | CAS Number | Substituents | Boiling Point (°C) | Density (g/cm³) | Similarity Score |

|---|---|---|---|---|---|

| This compound | 898761-21-2 | 3-Cl, 4-F on phenyl; 7-Cl on chain | 383.9 | 1.229 | Reference |

| 7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane | 898786-16-8 | 2-Cl, 4-Cl on phenyl; 7-Cl on chain | 383.9 | 1.229 | 0.98 |

| 7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane | 898786-46-4 | 4-OCH₃ on phenyl; 7-Cl on chain | No data | No data | 1.00 |

| 7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane | 898786-43-1 | 3-OCH₃ on phenyl; 7-Cl on chain | No data | No data | 0.98 |

| 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane | 258882-48-3 | 3-OCH₃ on phenyl; 4-Cl on chain | No data | No data | 0.98 |

Structural and Electronic Effects

- Substituent Influence :

- The target compound’s 3-chloro-4-fluorophenyl group introduces strong electron-withdrawing effects, enhancing the electrophilicity of the ketone group compared to methoxy-substituted analogs (e.g., 898786-46-4), where -OCH₃ is electron-donating . This difference may impact reactivity in nucleophilic additions or catalytic reactions.

- The 2,4-dichlorophenyl analog (898786-16-8) shares identical chain length and ketone position but lacks fluorine. The absence of fluorine may reduce polarity and alter solubility in polar solvents .

Physical Properties

- The target compound and its dichlorophenyl analog (898786-16-8) share identical boiling points and densities, suggesting similar intermolecular forces despite substituent differences .

- Methoxy-substituted analogs (e.g., 898786-46-4) likely exhibit lower boiling points due to reduced polarity, though experimental data are unavailable .

Toxicity and Regulatory Profiles

- Both the target compound and 898786-16-8 are classified as hazardous, with acute toxicity risks upon inhalation, skin contact, or ingestion .

Biological Activity

7-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxoheptane, with the CAS number 898761-21-2, is an organic compound characterized by a unique combination of halogen atoms and a ketone functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic properties.

The molecular formula of this compound is , with a molecular weight of 277.16 g/mol. Key physical properties include:

- Density : 1.199 g/cm³

- Boiling Point : 380ºC at 760 mmHg

- Flash Point : 183.6ºC

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various experimental applications .

Biological Activity

Research into the biological activity of this compound indicates potential in several areas:

Antimicrobial Properties

Studies have shown that compounds with similar structures exhibit antimicrobial activity. The presence of halogen atoms often enhances the biological activity of organic molecules by increasing their lipophilicity and ability to penetrate cell membranes. Preliminary tests suggest that this compound may inhibit the growth of certain bacterial strains, although detailed studies are required to quantify this effect .

Anti-inflammatory Effects

The ketone functional group in this compound may contribute to anti-inflammatory properties. Compounds containing ketones have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. Further research is needed to elucidate the specific mechanisms involved .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors within biological systems, leading to altered cellular responses. This interaction could involve binding to protein targets, thereby modulating their activity and influencing various biological pathways .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Screening : A study conducted on structurally related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that further exploration of this compound could yield similar results.

- Inflammatory Response Modulation : Research focusing on ketone-containing compounds has indicated potential pathways through which these substances can reduce inflammation markers in vitro, providing a basis for future studies on this specific compound.

- Synthetic Applications : The compound has been utilized as an intermediate in synthesizing more complex organic molecules, showcasing its versatility in chemical research and development .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Functional Group | Notable Activity |

|---|---|---|

| 7-Chloro-1-(3-chloro-4-fluorophenyl)-1-hepten-1-ol | Alcohol | Moderate antimicrobial |

| 7-Chloro-1-(3-chloro-4-fluorophenyl)-1-hepten-1-amine | Amine | Potential anti-inflammatory |

This table illustrates how variations in functional groups can lead to different biological activities, emphasizing the importance of structure in determining function .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing 7-chloro-1-(3-chloro-4-fluorophenyl)-1-oxoheptane, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Michael addition reactions, analogous to cyclohexenone derivatives (e.g., ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohexene-1-carboxylate). Key steps include refluxing chalcone intermediates with nucleophiles (e.g., ethyl acetoacetate) in alcohol solvents under basic conditions (e.g., 10% NaOH) . Optimization involves adjusting temperature (e.g., 85–150°C), solvent polarity (toluene or 1,4-dioxane), and catalyst selection (e.g., K₂CO₃ or Cs₂CO₃) to improve yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : X-ray crystallography is essential for resolving conformational disorder and intermolecular interactions, as demonstrated for structurally similar compounds (e.g., puckering parameters, dihedral angles between aryl rings) . Pair with NMR (¹H/¹³C) to confirm substituent positions and FT-IR to validate carbonyl (C=O) and halogen (C-Cl/F) functional groups. Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What safety protocols are recommended for handling halogenated aromatic compounds like this derivative?

- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods, liquid-binding materials (e.g., diatomite) for spills, and personal protective equipment (PPE) including nitrile gloves and goggles. Monitor airborne concentrations against Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) . Toxicity data gaps necessitate pre-experiment risk assessments and medical monitoring for delayed symptoms .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with crystal structures (e.g., dihedral angles of 76.4–89.9° between aryl rings) to assess steric hindrance effects on reactivity . Molecular dynamics simulations can model solvent interactions and transition states for reaction mechanism validation.

Q. What experimental strategies resolve contradictions in reported thermal stability or degradation pathways?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres to identify decomposition thresholds. Pair with HPLC-MS to detect degradation byproducts. For conflicting data, replicate studies using controlled humidity/temperature conditions and validate via Arrhenius plot analysis . Cross-reference with analogous compounds (e.g., cyclohexenone derivatives) to identify structural determinants of stability .

Q. How can regioselectivity challenges in functionalizing the heptane backbone be addressed?

- Methodological Answer : Employ directed ortho-metalation strategies using Lewis acids (e.g., BF₃·Et₂O) to activate specific C-H bonds. Alternatively, use photoredox catalysis to achieve radical-mediated functionalization. Monitor selectivity via in situ NMR or kinetic studies . For asymmetric modifications, chiral auxiliaries or enzymes (e.g., lipases) can enhance enantiomeric excess .

Q. What ecological impact assessment methodologies are applicable given limited ecotoxicity data?

- Methodological Answer : Use read-across approaches with structurally similar compounds (e.g., chlorophenols) to estimate persistence (P), bioaccumulation (B), and toxicity (T). Perform in silico predictions using EPI Suite or TEST software. Validate with acute toxicity assays (e.g., Daphnia magna EC₅₀) and soil mobility studies under OECD guidelines .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data on conformational disorder?

- Methodological Answer : Analyze occupancy ratios (e.g., 0.684:0.316 in disordered cyclohexene rings) to distinguish dominant conformers. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O) influencing packing stability. Compare with temperature-dependent crystallography to assess dynamic disorder .

Q. What statistical approaches validate reproducibility in synthetic yield variations?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent purity, catalyst aging). Use ANOVA to analyze batch-to-batch variability. Replicate reactions ≥3 times under identical conditions and report confidence intervals (e.g., 95% CI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.